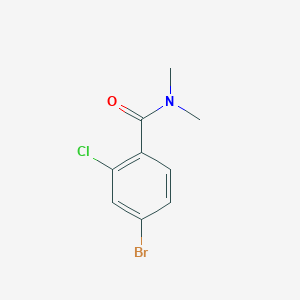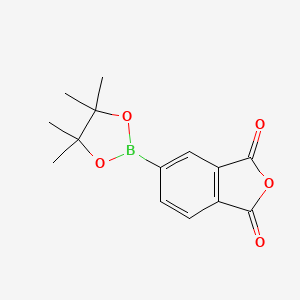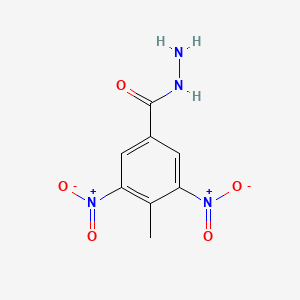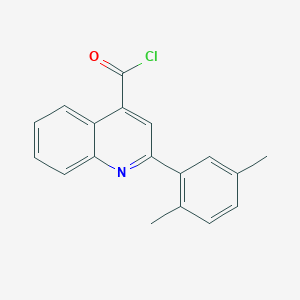
6-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
説明
“6-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride” is a specialty product for proteomics research . It has a molecular formula of C18H13Cl2NO and a molecular weight of 330.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The InChI string and Canonical SMILES provide more details about its structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.2 g/mol, XLogP3-AA of 5.3, and a topological polar surface area of 39.2 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .科学的研究の応用
Optical and Structural Properties
Research by Zeyada, El-Nahass, and El-Shabaan (2016) examines the structural and optical properties of thin films made from derivatives similar to 6-Chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride. They found that these compounds are polycrystalline in powder form but become nanocrystalline when thermally deposited as thin films. The study also details the optical properties, such as absorption parameters and electron transition types, based on spectrophotometer measurements (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties
Another study by the same authors in 2016 investigates the photovoltaic properties of similar quinoline derivatives. They found that these compounds, when used in organic-inorganic photodiode fabrication, exhibit significant photovoltaic properties. The research highlights their potential in device applications like heterojunction diodes, illustrating their rectification behavior and sensitivity to light (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
A 2016 study focuses on the dielectric properties of quinoline derivatives. It was found that these compounds exhibit significant AC electrical conductivity and dielectric behavior. This suggests their potential use in electronic applications, especially where dielectric properties are crucial (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Synthesis and Reactivity
Research by Kutkevichus and Shablinskas (1971) explores the reactivity of similar quinoline derivatives. They report on the chlorination and aromatization processes of these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis (Kutkevichus & Shablinskas, 1971).
特性
IUPAC Name |
6-chloro-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJPBYPBCUOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204288 | |
| Record name | 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160263-16-0 | |
| Record name | 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(4-ethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)






![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)
![Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate](/img/structure/B1420540.png)



